![molecular formula C22H20N4O2 B2701876 N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1903220-69-8](/img/structure/B2701876.png)
N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-([2,3’-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of aromatic heterocycle . Aromatic heterocycles like pyridine are common structures in many important biological molecules and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, as seen in the study of solid forms of bipyridines . Other techniques like NMR spectroscopy could also be used .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and functional groups. Pyridines, for example, can undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques . These properties would depend on the specific structure of the compound.Applications De Recherche Scientifique
-
Field: Electrochemistry
- Application : Bipyridine compounds, particularly those complexed with metals like iridium, have been studied for their electrochemical properties .
- Methods : These compounds are synthesized and then characterized spectroscopically, electrochemically, and electronically . The features displayed by these complexes, such as photoinduced electron transfer processes, are studied .
- Results : These complexes have shown remarkable efficiency to generate singlet oxygen, suggesting potential applications in photocatalysis and photodynamic therapies .
-
Field: Biosensor Development
- Application : Tris(bipyridine)ruthenium(II) chloride and its derivatives have been used as primary luminophores in electrochemiluminescence (ECL) studies since 1972 .
- Methods : These compounds are used in the development of ECL platforms for the selective and sensitive detection of biomolecules, DNA analysis, immunoassays detection, and imaging of biologically important molecules in cells and tissue of living organisms .
- Results : The flexible solubility in both aqueous and non-aqueous medium and the remarkable intrinsic properties like chemical, optical and desirable electrochemical behavior drives the researcher to use these compounds as highly active ECL probes in modern analytical science .
-
Field: Solid Form Screening
- Application : Bipyridine isomers are used as coformers and ligands in coordination chemistry .
- Methods : These compounds are subjected to solid form screening and crystal structure prediction . The solid-state forms are investigated using experimental and computational approaches .
- Results : Multiple solid-state forms, including anhydrate, dihydrate, and eight solvates with carboxylic acids, were found for the 4,4′-isomer . The computed anhydrate crystal energy landscapes suggest a different crystallization behavior of the two compounds .
-
Field: Organic & Biomolecular Chemistry
- Application : The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis (2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts has been harnessed to produce a series of conjugated oligomers .
- Methods : These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra .
- Results : The colour of cationic bipyridinium residues is highly dependent on the electronic ground state energy of the molecule, which can be finely tuned by varying the substituents .
-
Field: Crystallography
- Application : Bipyridine isomers are used as coformers and ligands in coordination chemistry .
- Methods : These compounds are subjected to solid form screening and crystal structure prediction . The solid-state forms are investigated using experimental and computational approaches .
- Results : Multiple solid-state forms, including anhydrate, dihydrate, and eight solvates with carboxylic acids, were found for the 4,4′-isomer . The computed anhydrate crystal energy landscapes suggest a different crystallization behavior of the two compounds .
-
Field: Supramolecular Chemistry
- Application : The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis (2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts has been harnessed to produce a series of conjugated oligomers .
- Methods : These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra .
- Results : The color of cationic bipyridinium residues is highly dependent on the electronic ground state energy of the molecule, which can be finely tuned by varying the substituents .
Safety And Hazards
Orientations Futures
The future directions in the study of this compound would depend on its potential applications. In general, the field of theoretical and computational chemistry is advancing rapidly, and new methods are being developed to better understand and predict the properties and behaviors of complex molecules .
Propriétés
IUPAC Name |
5-oxo-1-phenyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21-12-18(15-26(21)19-6-2-1-3-7-19)22(28)25-13-16-8-10-24-20(11-16)17-5-4-9-23-14-17/h1-11,14,18H,12-13,15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVAVRGYMGAGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,3'-bipyridine]-4-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

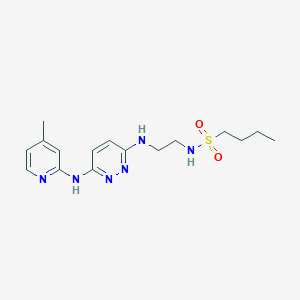
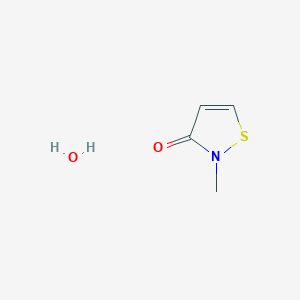
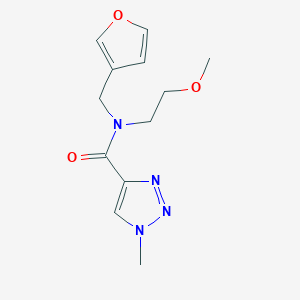
![(E)-methyl 2-(2-((2,5-dimethoxybenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2701797.png)
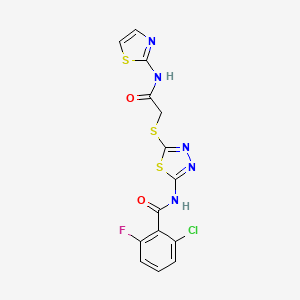
![1-[(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2701799.png)
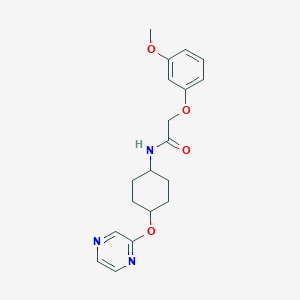
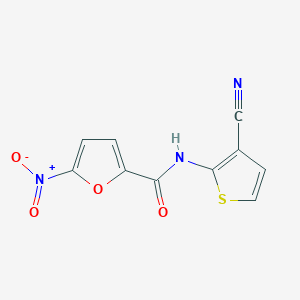

![N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2701809.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide](/img/structure/B2701810.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2701811.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2701812.png)
![2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2701815.png)